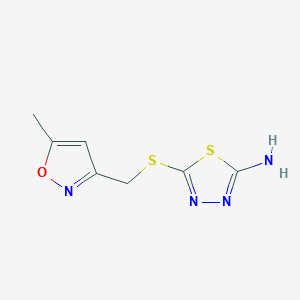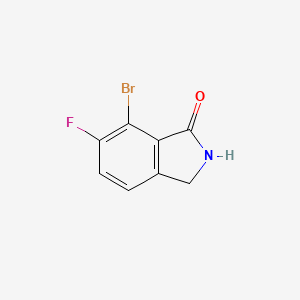
7-Bromo-6-fluoroisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-fluoroisoindolin-1-one is a heterocyclic compound that contains both bromine and fluorine atoms attached to an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoroisoindolin-1-one typically involves the bromination and fluorination of isoindolinone derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the isoindolinone ring. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be achieved using fluorine gas or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoroisoindolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The isoindolinone core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-6-fluoroisoindolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoroisoindolin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-fluoroisoindolin-1-one: A closely related compound with the positions of bromine and fluorine atoms swapped.
7-Chloro-6-fluoroisoindolin-1-one: A similar compound where the bromine atom is replaced with chlorine.
7-Bromo-6-chloroisoindolin-1-one: A compound with both bromine and chlorine atoms instead of fluorine.
Uniqueness
7-Bromo-6-fluoroisoindolin-1-one is unique due to the specific positioning of bromine and fluorine atoms, which can influence its reactivity and interactions with biological targets. This unique structure can lead to distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C8H5BrFNO |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
7-bromo-6-fluoro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrFNO/c9-7-5(10)2-1-4-3-11-8(12)6(4)7/h1-2H,3H2,(H,11,12) |
InChI Key |
IHHVTADINYZJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)F)Br)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14898624.png)
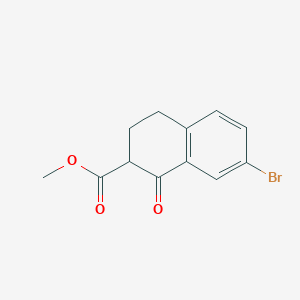
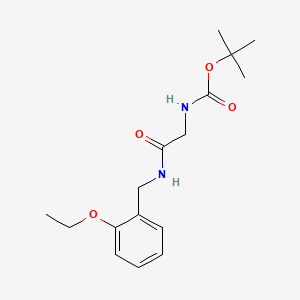
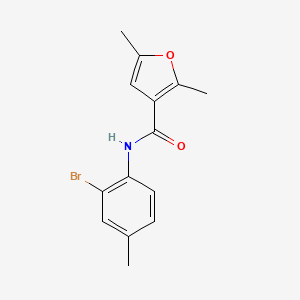

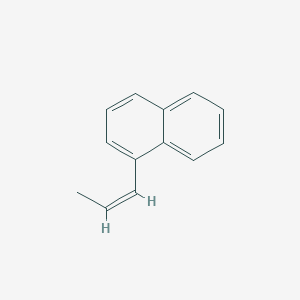
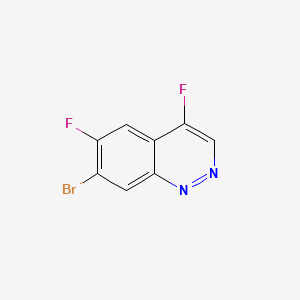
![6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
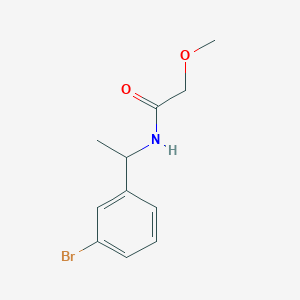

![1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14898692.png)


